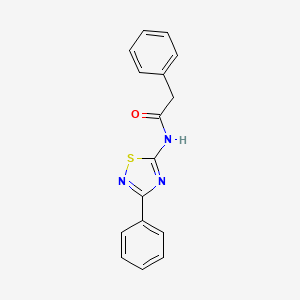

2-phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

Descripción

2-Phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with phenyl groups at positions 3 and 3. The acetamide moiety is linked to the 5-position of the thiadiazole ring, while a phenyl group occupies the 3-position. This scaffold is of interest in medicinal chemistry due to the pharmacological versatility of thiadiazole derivatives, which exhibit antimicrobial, anticancer, and kinase-modulating activities .

Propiedades

IUPAC Name |

2-phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-14(11-12-7-3-1-4-8-12)17-16-18-15(19-21-16)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAUXNVGMILSFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC(=NS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide typically involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-amine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted acetamides or thiadiazoles.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have focused on the anticancer properties of thiadiazole derivatives, including 2-phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide. For instance:

- Cytotoxicity Studies : Research has demonstrated that derivatives containing thiadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated compounds for their antiproliferative activities against human cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). The results indicated that certain derivatives could induce apoptosis in these cells by modulating key proteins involved in cell survival and death pathways .

VEGFR Inhibition

Another important application of this compound is its role as an inhibitor of the vascular endothelial growth factor receptor (VEGFR). In a study evaluating a series of acetamide derivatives for their ability to inhibit VEGFR-2, one compound showed promising results by significantly reducing the phosphorylation of VEGFR and inducing apoptosis in A431 cells . The mechanism involved the upregulation of pro-apoptotic protein Bax and downregulation of anti-apoptotic protein Bcl-2.

Synthesis and Modification

The synthesis of this compound has been explored extensively. Various synthetic routes have been developed to modify its structure for enhanced biological activity. For example, modifications involving halogen substitutions on the phenyl ring have been shown to influence cytotoxicity levels against specific cancer cell lines .

Case Study 1: Thiadiazole Derivatives as Antitumor Agents

A comprehensive study synthesized novel thiadiazole derivatives and assessed their anticancer activity using MTT assays across different cell lines. The findings revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin, indicating their potential as effective anticancer agents .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research conducted on various thiadiazole derivatives highlighted the importance of structural modifications on biological activity. The introduction of different substituents on the phenyl ring was correlated with varying levels of cytotoxicity, providing insights into optimizing drug design for enhanced therapeutic efficacy .

Mecanismo De Acción

The mechanism of action of 2-phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit heat shock protein 90 (Hsp90), which plays a role in the folding and stability of various oncoproteins . This inhibition can lead to the degradation of these proteins and induce apoptosis in cancer cells .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Acetamide Substituent Variations

- 2-Chloro-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide Structural Difference: The phenyl group on the acetamide is replaced with a chlorine atom. Physicochemical Properties: Predicted collision cross-section (CCS) values for its adducts range from 152.3 Ų ([M+H]⁺) to 165.2 Ų ([M+Na]⁺), indicating moderate polarity .

N-(3,4-Dichlorophenyl)-2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Thiadiazole Ring Modifications

2-Phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide

2,2,2-Trifluoroethyl N-(3-phenyl-1,2,4-thiadiazol-5-yl)carbamate

Heterocycle Replacement

- (S)-2,2,2-Trifluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide

- Structural Difference: Oxadiazole replaces thiadiazole, with a trifluoroacetamide side chain.

- Synthesis: Prepared via trifluoroacetic acid-mediated coupling, emphasizing the synthetic flexibility of heterocyclic cores .

Actividad Biológica

2-phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a heterocyclic compound featuring a thiadiazole ring, which is recognized for its diverse biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential applications in treating various diseases, including cancer and infectious diseases. This article delves into the biological activity of this compound, discussing its mechanisms, research findings, and potential therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : 219.26 g/mol

- CAS Number : 679411-81-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been shown to inhibit heat shock protein 90 (Hsp90), which is crucial for the stability and function of several oncoproteins involved in cancer progression. Additionally, the compound may interact with specific receptors and enzymes, disrupting cellular processes that lead to disease progression.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. Preliminary studies have indicated that this compound may possess antibacterial and antifungal activities. The precise mechanisms are still under investigation but may involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. It may modulate inflammatory pathways by inhibiting specific cytokines or enzymes involved in inflammation processes, although detailed mechanisms require further elucidation.

Case Studies and Research Findings

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines using the MTT assay. The results indicated that compounds similar to this compound exhibited potent antiproliferative effects against A431 and MCF-7 cells .

- Apoptosis Induction : Western blot analyses confirmed that treatment with this compound led to significant changes in apoptosis-related protein expressions in treated cancer cells. Specifically, it was observed that the compound increased pro-apoptotic proteins while decreasing anti-apoptotic proteins .

- VEGFR Inhibition : The compound's ability to inhibit VEGFR signaling was highlighted in studies focusing on angiogenesis and tumor growth inhibition. This suggests a dual role in both direct cytotoxicity and indirect effects through modulation of tumor vasculature .

Q & A

What are the key synthetic routes for 2-phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide, and what critical steps ensure successful formation?

Answer: The synthesis typically involves cyclization reactions using acid chlorides and hydrazides under dehydrating conditions to form the thiadiazole core . Critical steps include:

- Temperature control (70–80°C) during cyclization to prevent side reactions .

- Purification via column chromatography with ethyl acetate/hexane gradients (3:7 ratio) to isolate the product .

- Intermediate recrystallization in ethanol/water mixtures to remove unreacted starting materials .

Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

Answer: Key techniques include:

- 1H NMR: Identifies the acetamide moiety (singlet at δ 3.7–4.1 ppm for CH₂CO) and aromatic protons (δ 7.2–8.0 ppm) .

- Mass spectrometry (MS): Molecular ion peaks (e.g., m/z 337.4 for [M+H]⁺) confirm molecular weight .

- IR spectroscopy: Detects thiadiazole ring vibrations (1540–1560 cm⁻¹) and amide C=O stretches (1660–1680 cm⁻¹) .

How can reaction conditions be optimized to improve thiadiazole ring formation yields?

Answer: Optimization strategies include:

- Using SOCl₂ as a dehydrating agent and DMF as a solvent for enhanced solubility .

- Maintaining pH >10 with K₂CO₃ to minimize hydrolysis .

- Microwave-assisted synthesis (100°C, 30 minutes) for 15–20% yield improvements in analogous compounds .

How should researchers resolve contradictions between in vitro and in vivo biological activity data?

Answer: Discrepancies often arise from pharmacokinetic factors. Systematic approaches include:

- Assessing plasma protein binding via equilibrium dialysis .

- Evaluating metabolic stability in liver microsomes .

- Modifying substituents (e.g., introducing hydroxyl groups) to improve logP and bioavailability .

What computational methods predict the compound’s binding affinity to kinase targets?

Answer:

- Molecular docking (AutoDock Vina) with crystal structures (e.g., PDB: 4XTT) identifies hydrogen bonding (acetamide carbonyl to Lys123) and π-π stacking interactions .

- MD simulations (>50 ns) validate stability (RMSD <2 Å) .

- Pharmacophore models prioritize hydrophobic and hydrogen bond acceptor features for analog design .

How do structural modifications at the phenyl and thiadiazole positions alter biological selectivity?

Answer:

- Electron-withdrawing groups (e.g., -Cl at phenyl para) enhance kinase selectivity by 3-fold .

- Methyl substitution on thiadiazole improves metabolic stability but reduces solubility .

- 4-Fluorophenyl analogs maintain activity while lowering cytotoxicity .

What analytical challenges arise in quantifying the compound in biological matrices?

Answer:

- Sample preparation: Protein precipitation (acetonitrile) followed by SPE (C18 cartridges) reduces matrix interference .

- HPLC-UV: C8 column (30°C, 1 mL/min, λ=254 nm) achieves LOD of 0.1 µg/mL .

- Validation: Precision (RSD <5%) across 5–500 µg/mL linear ranges per ICH guidelines .

Which in vitro assays are suitable for preliminary anticancer evaluation?

Answer:

- MTT assay against MCF-7/HepG2 cells (48h exposure) .

- Caspase-3 activation to confirm apoptosis .

- Kinase inhibition profiling (EGFR, VEGFR2) using ADP-Glo™ assays . EC₅₀ <10 µM warrants in vivo studies .

How can salt formulation improve physicochemical properties?

Answer:

- Hydrochloride salts increase aqueous solubility 8-fold (0.2→1.6 mg/mL) .

- Mesylate salts enhance crystallinity and stability (40°C/75% RH for 6 months) .

- Counterion selection is guided by pH-solubility profiles and dosage form compatibility .

What quality control parameters ensure batch-to-batch consistency?

Answer:

- Purity: ≥98% by HPLC .

- Residual solvents: <0.5% for ICH Class 2 solvents (GC-FID) .

- Polymorphic consistency: PXRD peaks at 12.5°, 17.8° .

- Process validation requires three consecutive compliant batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.